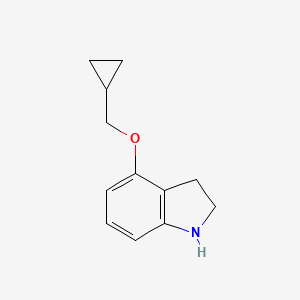
4-(环丙基甲氧基)吲哚啉
描述
4-(Cyclopropylmethoxy)indoline is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclopropylmethoxy)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)indoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环框架的多样性合成
4-(环丙基甲氧基)吲哚啉:作为环加成反应中的一个多功能构建块,在合成各种杂环化合物中发挥着至关重要的作用。 这些反应具有原子经济性,符合绿色化学原理,为有机合成提供了一种可持续的方法 。该化合物在构建环庚并[b]吲哚和四氢咔唑等复杂结构方面的效用,在开发新的药物和生物活性分子方面引起了极大兴趣。
药物开发
包括4-(环丙基甲氧基)吲哚啉在内的吲哚啉结构,因其在药物设计中的潜力而受到越来越多的研究。它在众多天然产物中的存在及其在药物化学中的新兴作用突出了它的重要性。 具体而言,它在抗肿瘤、抗菌和心血管应用方面显示出前景 。该化合物与蛋白质残基相互作用的能力及其理化性质使其成为开发新型治疗剂的候选药物。
催化合成
4-(环丙基甲氧基)吲哚啉:可用于催化合成方法来生产吲哚啉类生物碱。 这些生物碱已被开发为抗生素,目前正在探索其抗肿瘤、降血压和心血管保护活性 。该化合物在催化中的作用对于有效生产这些生物活性分子至关重要。
多组分反应
4-(环丙基甲氧基)吲哚啉的吲哚部分在多组分反应 (MCRs) 中发挥着重要作用,该反应用于合成各种杂环化合物。 MCRs 是有机化学中的一种工具,它允许快速构建具有多个多样性点的复杂分子,这对发现新型药物和材料至关重要 .
绿色化学应用
作为更广泛的吲哚家族的一部分,4-(环丙基甲氧基)吲哚啉通过参与 100% 原子经济性的反应,为绿色化学应用做出了贡献。 这意味着参与反应的所有原子都被保留在最终产物中,最大限度地减少了浪费和对环境的影响 .
生物活性化合物合成
4-(环丙基甲氧基)吲哚啉的结构多样性使其成为合成生物活性化合物的关键角色。 它与各种官能团形成键的能力使得能够创建具有潜在生物活性的分子,这可能导致开发针对各种疾病的新型药物和治疗方法 .
作用机制
Target of Action
It is known that indole derivatives, which include 4-(cyclopropylmethoxy)indoline, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A . More research is needed to elucidate the specific interactions of 4-(Cyclopropylmethoxy)indoline with its targets.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action, efficacy, and stability of 4-(Cyclopropylmethoxy)indoline can be influenced by various environmental factors. For instance, the synthesis of indole derivatives can be specific and environment-friendly . More research is needed to understand how different environmental factors influence the action of 4-(Cyclopropylmethoxy)indoline.
生化分析
Biochemical Properties
4-(Cyclopropylmethoxy)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-(Cyclopropylmethoxy)indoline and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds . Additionally, 4-(Cyclopropylmethoxy)indoline has been shown to interact with certain receptor proteins, potentially influencing signal transduction pathways and cellular responses .
Cellular Effects
4-(Cyclopropylmethoxy)indoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Cyclopropylmethoxy)indoline can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in critical cellular processes . The compound also impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 4-(Cyclopropylmethoxy)indoline involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, 4-(Cyclopropylmethoxy)indoline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can activate or inhibit receptor proteins, leading to downstream signaling events that modulate cellular responses . Changes in gene expression induced by 4-(Cyclopropylmethoxy)indoline are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Cyclopropylmethoxy)indoline can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other chemicals . Over time, 4-(Cyclopropylmethoxy)indoline may undergo degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been shown to result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(Cyclopropylmethoxy)indoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, 4-(Cyclopropylmethoxy)indoline can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . The dosage-dependent effects of 4-(Cyclopropylmethoxy)indoline highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
4-(Cyclopropylmethoxy)indoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 4-(Cyclopropylmethoxy)indoline can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of 4-(Cyclopropylmethoxy)indoline within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, 4-(Cyclopropylmethoxy)indoline can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
属性
IUPAC Name |
4-(cyclopropylmethoxy)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-11-10(6-7-13-11)12(3-1)14-8-9-4-5-9/h1-3,9,13H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEDAKFNQOYPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


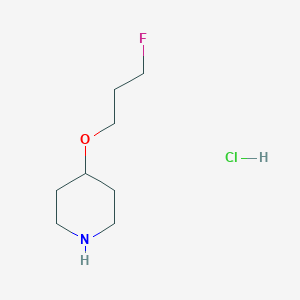
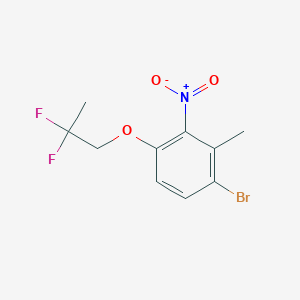
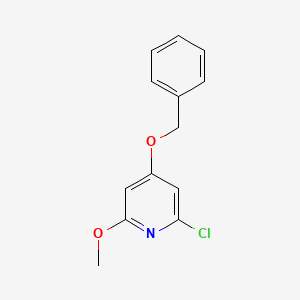
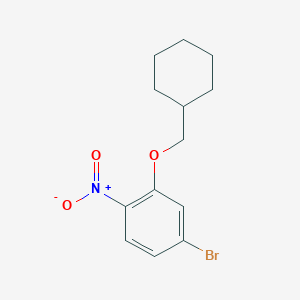
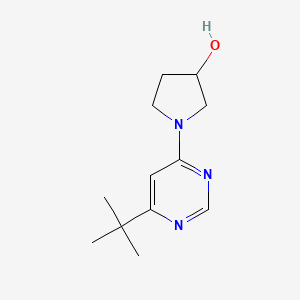
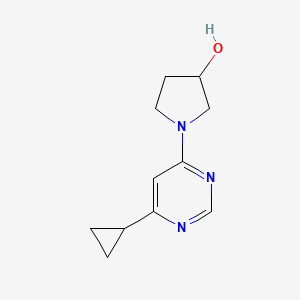
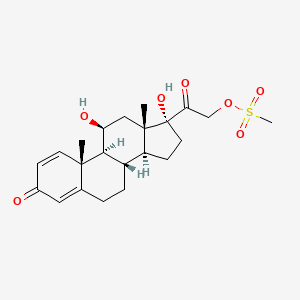
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)
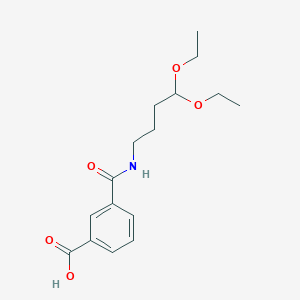
![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)
![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)
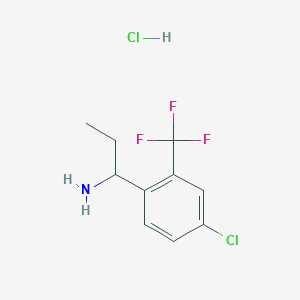
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)
